Azo-isobutyronitrile Azo-isobutyronitrile
Brand Name: Vulcanchem
CAS No.: 764-28-3
VCID: VC8135557
InChI: InChI=1S/C8H12N4/c1-7(3-9)5-11-12-6-8(2)4-10/h7-8H,5-6H2,1-2H3
SMILES: CC(CN=NCC(C)C#N)C#N
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol

Azo-isobutyronitrile

CAS No.: 764-28-3

Cat. No.: VC8135557

Molecular Formula: C8H12N4

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

Azo-isobutyronitrile - 764-28-3

Specification

CAS No. 764-28-3
Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
IUPAC Name 3-(2-cyanopropyldiazenyl)-2-methylpropanenitrile
Standard InChI InChI=1S/C8H12N4/c1-7(3-9)5-11-12-6-8(2)4-10/h7-8H,5-6H2,1-2H3
Standard InChI Key FLZDRQXGVYVYSL-UHFFFAOYSA-N
SMILES CC(CN=NCC(C)C#N)C#N
Canonical SMILES CC(CN=NCC(C)C#N)C#N

Introduction

Chemical Structure and Physical Properties

AIBN’s structure consists of two 2-methylpropionitrile groups connected by an azo (–N=N–) bond (Figure 1) . The molecule’s symmetry and electron-withdrawing cyano (–CN) groups stabilize the radicals formed during decomposition . Key physical properties include:

PropertyValueSource
Molecular weight164.21 g/mol
Melting point100–103°C (decomposition)
SolubilitySoluble in alcohols, acetone
Density1.11 g/cm³
CAS Number78-67-1

The compound’s insolubility in water and stability at room temperature make it suitable for storage and handling in industrial settings .

Synthesis and Manufacturing

AIBN is synthesized via the condensation of acetone cyanohydrin with hydrazine, followed by oxidation to form the azo bond . Industrial production prioritizes high purity (>98%) to ensure consistent radical generation during decomposition . The reaction mechanism involves:

  • Hydrazine Formation:
    2(CH3)2C(CN)OH+N2H4(CH3)2C(CN)–NH–NH–C(CN)(CH3)2+2H2O2 (\text{CH}_3)_2\text{C(CN)OH} + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3)_2\text{C(CN)–NH–NH–C(CN)(CH}_3)_2 + 2 \text{H}_2\text{O}

  • Oxidation:
    (CH3)2C(CN)–NH–NH–C(CN)(CH3)2+Cl2AIBN+2HCl(\text{CH}_3)_2\text{C(CN)–NH–NH–C(CN)(CH}_3)_2 + \text{Cl}_2 \rightarrow \text{AIBN} + 2 \text{HCl}

Side products, such as unreacted hydrazine, are removed via recrystallization from ethanol .

Thermal Decomposition Mechanisms

AIBN decomposes unimolecularly at temperatures >40°C, producing nitrogen gas and two 2-cyano-2-propyl radicals :
AIBN2(CH3)2C˙CN+N2\text{AIBN} \rightarrow 2 (\text{CH}_3)_2\dot{\text{C}}\text{CN} + \text{N}_2 \uparrow

Kinetic and Thermodynamic Insights

Density functional theory (DFT) studies reveal a two-bond dissociation pathway (Figure 2) :

  • Activation Energy: 131 kJ/mol

  • Half-Life: 10 hours at 65°C in toluene

  • Entropy Change: ΔS=+340J/mol\cdotpK\Delta S^\ddagger = +340 \, \text{J/mol·K} (driven by N2\text{N}_2 release)

Comparative analysis shows this pathway is favored over single-bond dissociation due to stabilization of radicals by –CN groups and the exothermic release of N2\text{N}_2 .

Hazardous Decomposition

Under confinement or excessive heat (>200°C), AIBN undergoes explosive decomposition :

  • Peak Pressure: 367 psig at 294°C

  • Byproducts: Toxic gases (HCN, CO) and residue

Industrial and Research Applications

Polymerization Initiator

AIBN initiates free-radical polymerization of vinyl monomers (e.g., styrene, acrylates) :

  • Mechanism:
    (CH3)2C˙CN+CH2=CHX(CH3)2C(CN)–CH2C˙HX(\text{CH}_3)_2\dot{\text{C}}\text{CN} + \text{CH}_2=\text{CHX} \rightarrow (\text{CH}_3)_2\text{C(CN)–CH}_2\dot{\text{C}}\text{HX}

  • Efficiency: 50–70% (remainder lost to recombination/disproportionation)

Applications include synthetic rubber, adhesives, and acrylic fibers .

Solid-State Autoxidation Studies

AIBN accelerates oxidation in pharmaceuticals under high-pressure oxygen (e.g., RapidOxy®), though challenges like sublimation and pellet disintegration limit reproducibility . Key findings:

  • Degradation Products: Dehydrogenated derivatives (e.g., droperidol impurity-C)

  • Radical Transfer: Pre-milled PVP-K60 enhances radical diffusion in solids

ParameterRatingDescription
Health Hazard3Severe irritation, possible toxicity
Flammability3Ignites readily
Instability3Explosive decomposition under heat

Exposure Limits

  • PAC-1: 0.3 mg/m³

  • PAC-2: 3.3 mg/m³

  • PAC-3: 20 mg/m³

Storage below 20°C in ventilated areas is critical to prevent accidental decomposition .

Recent Advances and Future Directions

Controlled Radical Polymerization

Modifications to AIBN’s structure (e.g., V-70, V-59) enable low-temperature initiation (30–67°C), expanding its use in temperature-sensitive systems .

Computational Modeling

DFT and molecular dynamics simulations optimize decomposition pathways for safer industrial applications .

Environmental Impact

Studies focus on recycling AIBN-derived radicals in green chemistry, though challenges persist in minimizing HCN byproducts .

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